

# Application Notes and Protocols for FB1006 (formerly ST-1006)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ST-1006

Cat. No.: B611016

[Get Quote](#)

Disclaimer: The following application notes and protocols are based on publicly available information for the investigational drug FB1006, which is currently in clinical trials for Amyotrophic Lateral Sclerosis (ALS). The compound "ST-1006" did not yield specific results; it is presumed that this may be an internal or alternative identifier for FB1006. The information provided herein is intended for research, scientific, and drug development professionals and should not be considered as clinical advice.

## Abstract

FB1006 is an investigational therapeutic agent under evaluation for the treatment of Amyotrophic Lateral Sclerosis (ALS). This document provides a comprehensive overview of the available clinical trial protocol for FB1006, including study design, patient eligibility criteria, treatment regimens, and efficacy endpoints. Additionally, a hypothesized mechanism of action and associated signaling pathway are presented to guide further research and development.

## Clinical Trial Protocol: NCT05923905

A pivotal clinical study to assess the efficacy and safety of FB1006 in patients with ALS is registered under the identifier NCT05923905.[\[1\]](#)[\[2\]](#)[\[3\]](#) This study is a randomized, double-blind, placebo-controlled exploratory clinical trial.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Study Design

The clinical trial consists of two phases:[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Phase 1 (24 weeks): A randomized, double-blind, placebo-controlled design.
- Phase 2 (24 weeks): An open-label study design.

A total of 64 participants are expected to be enrolled and randomized into two treatment groups.[\[2\]](#)

## Patient Population

The study enrolls patients who meet specific inclusion and exclusion criteria to ensure a homogenous study population and to minimize risks.

Table 1: Inclusion and Exclusion Criteria for NCT05923905

| Criteria                  | Details                                                                                                                                                                                                                                                                                                                                                                                                                      |
|---------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Inclusion Criteria</b> |                                                                                                                                                                                                                                                                                                                                                                                                                              |
| Diagnosis                 | World Federation of Neurology modified El Escorial criteria for definite, clinically probable, or laboratory-supported probable sporadic and familial ALS. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                                                                                                                                                                                                       |
| Age                       | 18 to 80 years old. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                                                                                                                                                                                                                                                                                                                                              |
| Disease Duration          | No longer than 18 months from the day of onset. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                                                                                                                                                                                                                                                                                                                  |
| Functional Status         | ALSFRS-R total score $\geq 27$ , with each single item scored at least 2 (dyspnoea, orthopnea and respiratory insufficiency $\geq 3$ ). <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                                                                                                                                                                                                                          |
| Respiratory Function      | Forced vital capacity (FVC%) no less than 70% of the predicted normal value for gender, height, and age. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                                                                                                                                                                                                                                                         |
| Other                     | Voluntarily participate and sign an informed consent form. Women and men of childbearing potential must use medically acceptable contraception. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                                                                                                                                                                                                                  |
| <b>Exclusion Criteria</b> |                                                                                                                                                                                                                                                                                                                                                                                                                              |
| Comorbidities             | Patients with dementia or severe, poorly controlled neurological, psychiatric, or systemic diseases that could interfere with the trial. <a href="#">[1]</a> <a href="#">[2]</a><br><a href="#">[3]</a> Also excluded are patients with other neurological diseases with symptoms similar to ALS, such as cervical spondylotic myelopathy or lumbar spondylosis. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Prior Surgery             | History of spinal surgery after the onset of ALS. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                                                                                                                                                                                                                                                                                                                |
| Laboratory Abnormalities  | ALT or AST $> 2$ times the upper limit of normal (ULN), or creatinine clearance $< 60$                                                                                                                                                                                                                                                                                                                                       |

---

mL/min/1.73m<sup>2</sup> (MDRD).[1][2][3]

---

|                      |                                                                                        |
|----------------------|----------------------------------------------------------------------------------------|
| Allergies            | Patients who are allergic to the investigational product.[1][2][3]                     |
| Prior Clinical Trial | Participation in other clinical studies within 3 months before randomization.[1][2][3] |
| Other                | Pregnant or lactating women, and patients with a history of suicide attempt.[1][2][3]  |

---

## Treatment Regimen

The specific dosage and administration of FB1006 are not detailed in the publicly available information. In the initial 24-week phase, patients will be randomized to receive either FB1006 or a placebo. The subsequent 24-week phase will be an open-label extension where all participants will likely receive FB1006.

## Efficacy and Safety Endpoints

The study will evaluate several endpoints to determine the efficacy and safety of FB1006.

Table 2: Primary and Secondary Outcome Measures for NCT05923905

| Endpoint Type | Measure                                                                                                    | Timepoints                                                                            |
|---------------|------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Efficacy      | Change in the total score of the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R). | Baseline, 4, 8, 12, 16, 20, 24, 28, 32, 36, 40, 44, and 48 weeks. <a href="#">[1]</a> |
|               | Changes in metabolic equivalent (MET) value as measured by cardiopulmonary exercise test (CPET).           | 12, 24, 36, and 48 weeks. <a href="#">[1]</a>                                         |
|               | Changes in FVC% during the observation period.                                                             | 12, 24, 36, and 48 weeks. <a href="#">[1]</a>                                         |
|               | Changes in body weight during the observation period.                                                      | 12, 24, 36, and 48 weeks. <a href="#">[1]</a>                                         |
| Safety        | Incidence of adverse events and serious adverse events.                                                    | Throughout the study.                                                                 |
|               | Changes in vital signs, physical examinations, and clinical laboratory tests.                              | Throughout the study.                                                                 |

## Hypothesized Mechanism of Action and Signaling Pathway

While the precise mechanism of action for FB1006 is not publicly disclosed, a potential therapeutic strategy for ALS involves targeting pathways related to neuroinflammation, oxidative stress, and neuronal apoptosis. The following diagram illustrates a hypothetical signaling pathway that FB1006 might modulate.

[Click to download full resolution via product page](#)

Caption: Hypothesized mechanism of action for FB1006 in ALS.

## Experimental Workflow for Preclinical Evaluation

The following diagram outlines a potential experimental workflow for the preclinical assessment of a compound like FB1006.



[Click to download full resolution via product page](#)

Caption: A general workflow for preclinical drug development.

## Conclusion

FB1006 represents a promising therapeutic candidate for the treatment of ALS. The ongoing clinical trial will provide crucial data on its safety and efficacy. The information presented in these application notes is intended to serve as a valuable resource for researchers and professionals in the field of neurodegenerative disease drug development. Further preclinical studies to elucidate the precise mechanism of action of FB1006 are warranted.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Clinical Study to Evaluate the Efficacy and Safety of FB1006 in the Treatment of ALS Patients | Clinical Research Trial Listing [centerwatch.com]
- 3. Clinical Study to Evaluate the Efficacy and Safety of FB1006 in the Treatment of ALS Patients | Clinical Research Trial Listing ( Sporadic and Familial Amyotrophic Lateral Sclerosis ) ( NCT05923905 ) [trialx.com]
- To cite this document: BenchChem. [Application Notes and Protocols for FB1006 (formerly ST-1006)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b611016#st-1006-experimental-protocol\]](https://www.benchchem.com/product/b611016#st-1006-experimental-protocol)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)